molecular formula C6H4BrF2NO B2954368 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one CAS No. 1383847-34-4

5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one

Cat. No.: B2954368
CAS No.: 1383847-34-4
M. Wt: 224.005
InChI Key: NYHNUDQAVZNCER-UHFFFAOYSA-N
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Description

5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one is a heterocyclic compound that features a bromine atom, two fluorine atoms, and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the difluoromethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridinones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

Uniqueness

5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to similar compounds. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.

Properties

IUPAC Name

5-bromo-3-(difluoromethyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2NO/c7-3-1-4(5(8)9)6(11)10-2-3/h1-2,5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHNUDQAVZNCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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